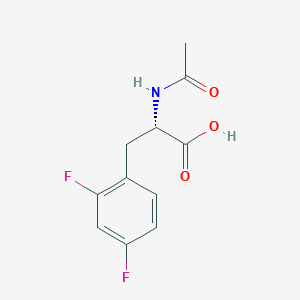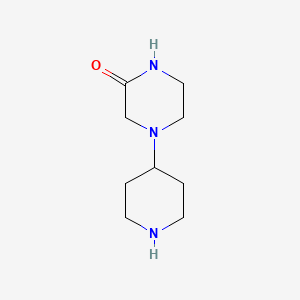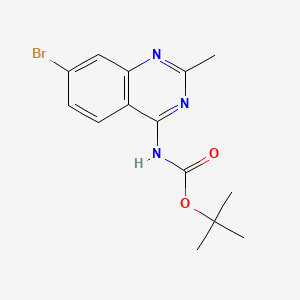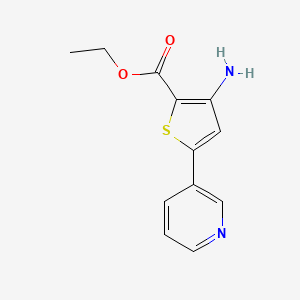![molecular formula C19H24N2O2 B13498835 4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)
4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a nitroso group, a phenylpropyl group, and a phenol group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol typically involves multiple steps, including the formation of the nitroso group and the attachment of the phenylpropyl group to the phenol ring. The specific synthetic routes and reaction conditions can vary, but they generally involve electrophilic aromatic substitution reactions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol can be compared with other similar compounds, such as:
- 4-methyl-2-{3-[nitroso(ethyl)amino]-1-phenylpropyl}phenol
- 4-methyl-2-{3-[nitroso(methyl)amino]-1-phenylpropyl}phenol
These compounds share similar structural features but differ in the alkyl group attached to the nitroso group. The uniqueness of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)21(20-23)12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)22/h4-10,13-14,17,22H,11-12H2,1-3H3 |
InChI Key |
LKWBZTJVDVKGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)

![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)


![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)



![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)


